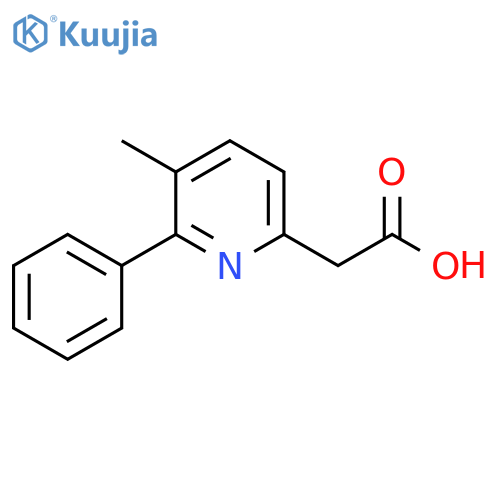Cas no 1806528-96-0 (3-Methyl-2-phenylpyridine-6-acetic acid)

1806528-96-0 structure
商品名:3-Methyl-2-phenylpyridine-6-acetic acid
CAS番号:1806528-96-0
MF:C14H13NO2
メガワット:227.258523702621
CID:4908277
3-Methyl-2-phenylpyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-2-phenylpyridine-6-acetic acid
-
- インチ: 1S/C14H13NO2/c1-10-7-8-12(9-13(16)17)15-14(10)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)
- ほほえんだ: OC(CC1=CC=C(C)C(C2C=CC=CC=2)=N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 261
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-Methyl-2-phenylpyridine-6-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002672-1g |
3-Methyl-2-phenylpyridine-6-acetic acid |
1806528-96-0 | 95% | 1g |
$3,010.80 | 2022-03-31 | |
| Alichem | A029002672-250mg |
3-Methyl-2-phenylpyridine-6-acetic acid |
1806528-96-0 | 95% | 250mg |
$940.80 | 2022-03-31 | |
| Alichem | A029002672-500mg |
3-Methyl-2-phenylpyridine-6-acetic acid |
1806528-96-0 | 95% | 500mg |
$1,836.65 | 2022-03-31 |
3-Methyl-2-phenylpyridine-6-acetic acid 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
1806528-96-0 (3-Methyl-2-phenylpyridine-6-acetic acid) 関連製品
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
